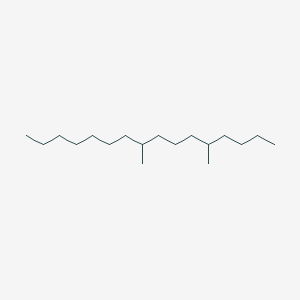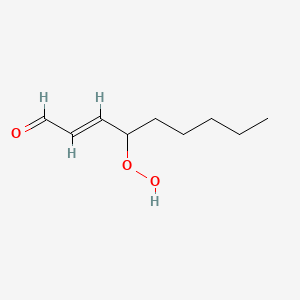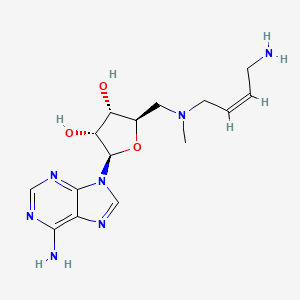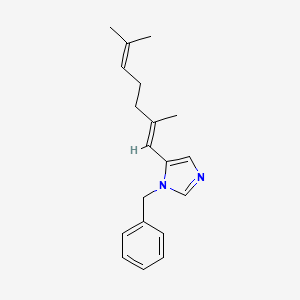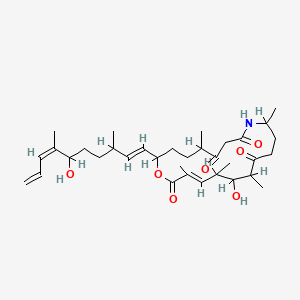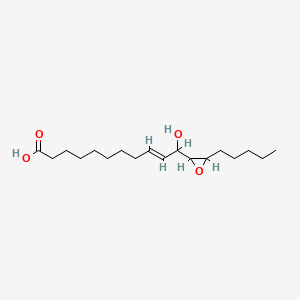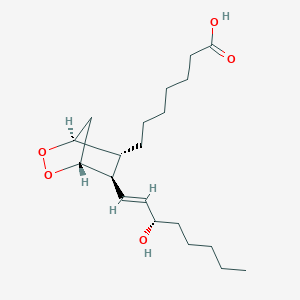![molecular formula C17H24Cl2N2O8 B1234158 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 73387-70-9](/img/structure/B1234158.png)
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate is a compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique bicyclic structure and the presence of chloroethyl groups, which contribute to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane involves the reaction of 1,4-diazabicyclo[2.2.1]heptane with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems could be employed to ensure consistent production of high-quality material .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Alkylation: The compound can act as an alkylating agent, transferring its chloroethyl groups to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Applications De Recherche Scientifique
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[22
Mécanisme D'action
The mechanism of action of 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane involves its ability to alkylate DNA. The chloroethyl groups react with the nucleophilic sites on DNA, forming covalent bonds and leading to cross-linking of the DNA strands . This cross-linking disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing cell death. The compound’s specificity for guanine residues in DNA contributes to its effectiveness as an antitumor agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrogen Mustard: Another alkylating agent with similar DNA-binding properties.
Cyclophosphamide: A widely used chemotherapeutic agent that also alkylates DNA.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts specific reactivity and biological activity. Its ability to form stable DNA cross-links distinguishes it from other alkylating agents, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
73387-70-9 |
|---|---|
Formule moléculaire |
C17H24Cl2N2O8 |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H18Cl2N2.2C4H4O4/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;2*5-3(6)1-2-4(7)8/h1-9H2;2*1-2H,(H,5,6)(H,7,8)/q+2;;/p-2/b;2*2-1- |
Clé InChI |
MRIVLIZODPMSEJ-SPIKMXEPSA-L |
SMILES |
C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O |
SMILES isomérique |
C1[N+]2(C[N+](C1)(CC2)CCCl)CCCl.C(=C\C(=O)[O-])\C(=O)O.C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O |
Synonymes |
1,4-bis(2'-chloroethyl)-1,4--diazabicyclo(2.2.1)heptane dihydrogen dimaleate DABIS maleate NSC 262266 NSC-262666 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


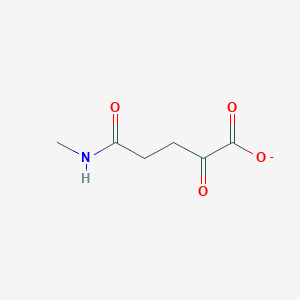
![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
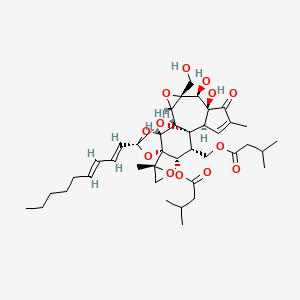
![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)
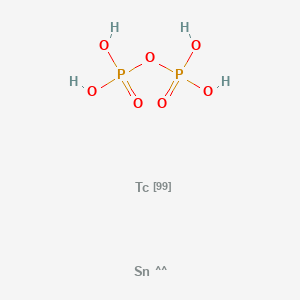
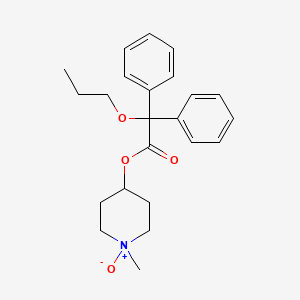
![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
